Ecto-5'-Nucleotidase (CD73) Inhibition: Direct Comparative Potency Data
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine demonstrates potent inhibitory activity against rat ecto-5'-nucleotidase (CD73), an established target in immuno-oncology, with an IC50 of 101 nM as reported in BindingDB [1]. In contrast, the widely used reference inhibitor AMPCP (adenosine 5'-(α,β-methylene)diphosphate) exhibits an IC50 of 6.09 ± 3.34 µM against human CD73 under comparable assay conditions [2]. This represents an approximately 60-fold higher potency for the title compound relative to the standard small-molecule CD73 inhibitor, providing a clear biochemical differentiation for projects focused on modulating adenosine signaling.
| Evidence Dimension | Ecto-5'-nucleotidase (CD73) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | AMPCP (adenosine 5'-(α,β-methylene)diphosphate): IC50 = 6.09 ± 3.34 µM |
| Quantified Difference | Approximately 60-fold more potent |
| Conditions | Target compound: Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells, preincubated 10 min, AMP addition, measured after 10 min [1]. Comparator: Human CD73 inhibition using 0.1 ng recombinant protein, 5 or 10 µM AMP, 5 min at 23°C, AMP-Glo assay [2]. |
Why This Matters
The >60-fold difference in IC50 values establishes 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine as a substantially more potent CD73 inhibitor than the standard reference compound, enabling lower effective concentrations in cellular and in vivo studies and reducing off-target risks associated with high micromolar dosing.
- [1] BindingDB. (2017). Affinity Data for BDBM50437933 (CHEMBL2408703): IC50 = 101 nM for Rat Ecto-5'-nucleotidase. Entry ID: 50437933. View Source
- [2] Numerade. (2023). Figure 1: Schematic of the metabolic pathway of adenosine. hCD73 IC50 values for AMPCP (4a) = 6.09 ± 3.34 µM. View Source
